

Technical Guide: Biotin-PEG5-azide

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Compound of Interest

Compound Name: Biotin-PEG5-azide

Cat. No.: B606144

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CAS Number: 1163732-89-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Biotin-PEG5-azide**, a versatile chemical tool employed in life sciences research. The document details its chemical properties, applications in bioconjugation, and protocols for its use in proteomics and targeted protein degradation.

Chemical Properties and Applications

Biotin-PEG5-azide is a molecule that incorporates a biotin moiety, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This trifunctional structure makes it a valuable reagent for a variety of applications in chemical biology and drug discovery. The biotin group provides a high-affinity handle for detection and purification via streptavidin-based techniques. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance, while the azide group allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".^{[1][2][3]}

Primary Applications:

- **Chemical Proteomics:** **Biotin-PEG5-azide** is used to tag and enrich proteins that have been metabolically or chemically labeled with an alkyne-containing probe. This enables the

identification and quantification of specific protein populations, such as newly synthesized proteins or proteins with particular post-translational modifications.

- **PROTAC (Proteolysis Targeting Chimera) Linker:** The PEG linker component of **Biotin-PEG5-azide** is representative of linkers used in the synthesis of PROTACs.^{[1][4]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
- **Bioconjugation and Labeling:** The azide group allows for the straightforward biotinylation of a wide range of alkyne-modified biomolecules, including proteins, nucleic acids, and small molecules, for subsequent detection, imaging, or purification.

Data Presentation

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	1163732-89-5	
Molecular Formula	C22H40N6O7S	
Molecular Weight	532.65 g/mol	
Physical Form	White solid	
Solubility	Soluble in DCM, acetonitrile, DMF, and DMSO	
Storage Conditions	Store at -20°C	

Quantitative Proteomics Data: Peptide Identification Efficiency

The following table summarizes data from a chemical proteomics experiment comparing the efficiency of identifying modified peptides using Biotin-PEG3-azide, Biotin-PEG4-azide, and **Biotin-PEG5-azide**. The "MixClick" workflow involves a one-pot reaction with all three reagents.

Workflow	Number of DDA Runs	Total Peptides Identified	Identifications per DDA Run	Reference
MixClick	6	263	44	
Analysis-and-Grouping	17	225	13	

Quantitative Data for PROTAC-mediated IRAK4 Degradation

The following table presents quantitative data on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by a representative PROTAC, KT-474. This data is illustrative of the type of quantitative analysis performed when evaluating PROTAC efficacy.

Cell Line	DC50 (nM)	Dmax (%)	Time Point (hours)	Reference
THP-1	8.9	66.2	24	
hPBMCs	0.9	101.3	24	

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

Experimental Protocols

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol is adapted from a chemical proteomics workflow for the labeling of alkyne-modified proteins with **Biotin-PEG5-azide** in cell lysates.

Materials:

- Cell lysate containing alkyne-modified proteins
- Biotin-PEG5-azide**

- Tris(benzyltriazolylmethyl)amine (TBTA)
- Copper(II) sulfate (CuSO₄)
- Tris(2-carboxyethyl)phosphine (TCEP)
- DMSO
- tert-butanol
- Water

Procedure:

- Prepare Stock Solutions:
 - 1.7 mM TBTA in DMSO:tert-butanol (1:4 v/v)
 - 50 mM CuSO₄ in water
 - 50 mM TCEP in water
 - 1.25 mM **Biotin-PEG5-azide** in water
- Prepare Click Reagent Cocktail (for each reaction):
 - Mix 68 µL of TBTA stock, 22.6 µL of CuSO₄ stock, 22.6 µL of TCEP stock, and 22.6 µL of **Biotin-PEG5-azide** stock.
- Labeling Reaction:
 - To 1 mL of cell lysate (at a normalized protein concentration, e.g., 1.5 mg/mL), add 110 µL of the click reagent cocktail. This results in final concentrations of approximately 100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, and 25 µM **Biotin-PEG5-azide**.
 - Incubate the reaction mixture at room temperature for 1 hour with constant agitation.
- Protein Precipitation:

- After the incubation, precipitate the proteins by adding 10 mL of cold methanol.
- Downstream Processing:
 - The biotinylated proteins can now be enriched using streptavidin-coated beads for subsequent mass spectrometry analysis.

Protocol for Western Blot Analysis of IRAK4 Degradation

This protocol provides a general method for assessing the degradation of a target protein, such as IRAK4, following treatment with a PROTAC.

Materials:

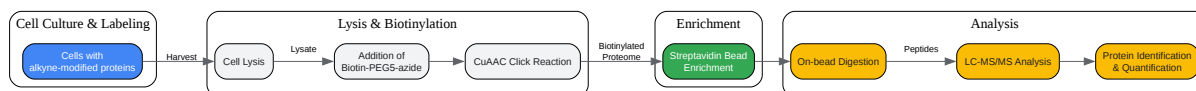
- Cells treated with a PROTAC targeting IRAK4
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-IRAK4 and a loading control like anti-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.

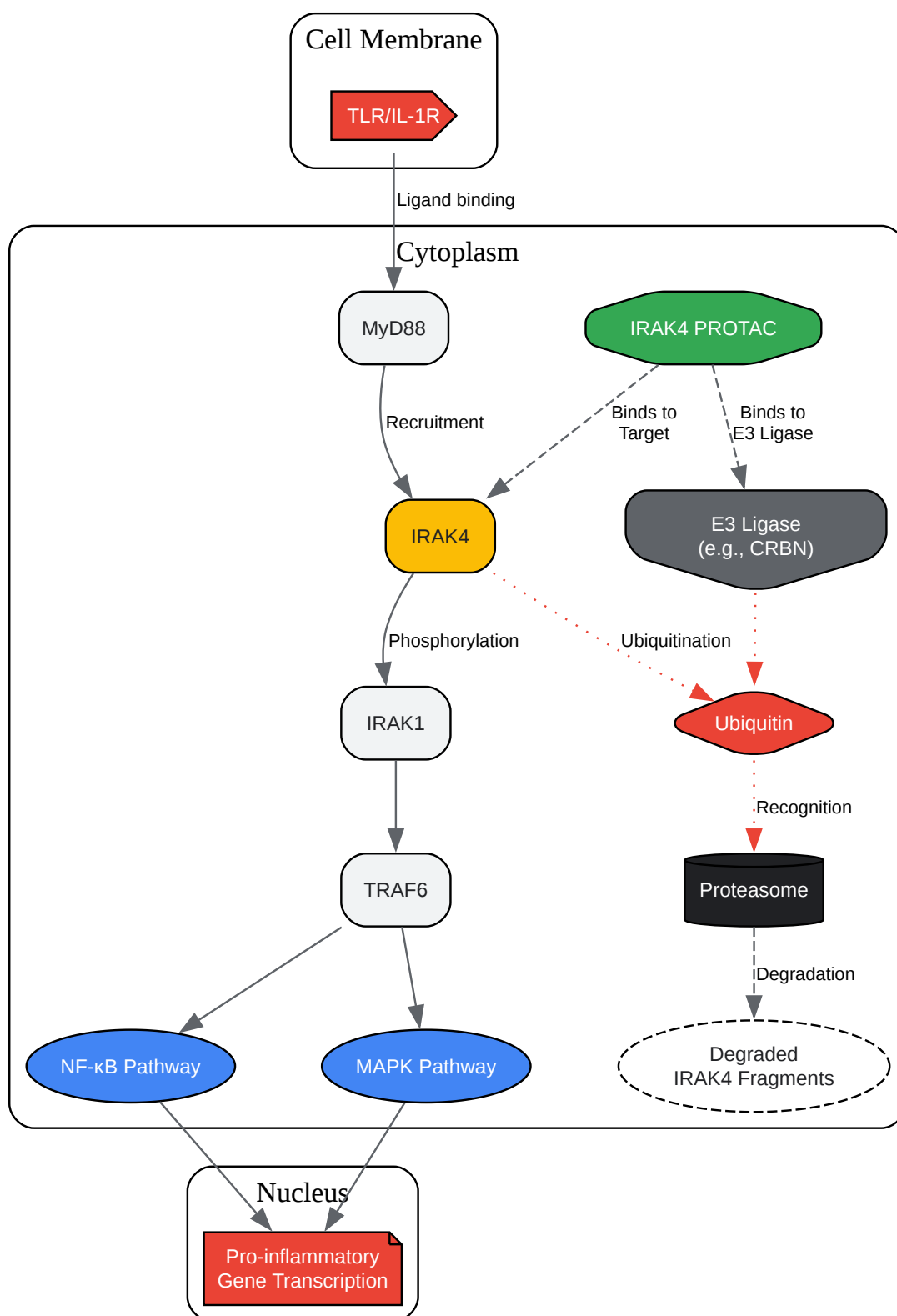
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Transfer:
 - Normalize the protein amount for all samples and prepare them with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection:
 - Apply ECL substrate and visualize the protein bands using an imaging system.
 - Quantify the band intensities and normalize the IRAK4 signal to the loading control.
 - Repeat the immunoblotting for the loading control antibody.

Mandatory Visualizations



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Caption: Chemical proteomics workflow using **Biotin-PEG5-azide**.



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Caption: IRAK4 signaling and targeted degradation by a PROTAC.

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